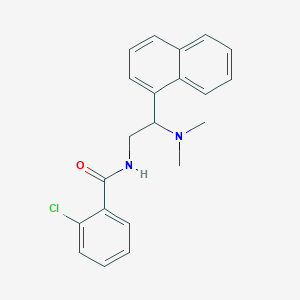

2-chloro-N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)benzamide

Description

2-Chloro-N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)benzamide is a benzamide derivative characterized by a 2-chlorobenzoyl group linked to a substituted ethylamine moiety. This compound shares a benzamide core with other derivatives, which are often explored for pharmacological activities, including enzyme inhibition and receptor modulation .

Key structural features:

- Benzamide backbone: Provides a planar aromatic system for π-π interactions.

- 2-Chloro substituent: Enhances lipophilicity and may influence electronic properties.

- Naphthalen-1-yl group: Introduces hydrophobicity and steric bulk.

Synthetic routes for analogous benzamides typically involve coupling benzoyl chlorides with substituted amines under mild conditions, followed by purification via crystallization or chromatography . Characterization methods include NMR, IR, and X-ray crystallography .

Properties

IUPAC Name |

2-chloro-N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O/c1-24(2)20(14-23-21(25)18-11-5-6-13-19(18)22)17-12-7-9-15-8-3-4-10-16(15)17/h3-13,20H,14H2,1-2H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHNABUOLSBLBCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C1=CC=CC=C1Cl)C2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Disconnection Approaches

- Amide bond formation between 2-chlorobenzoic acid derivatives and the appropriate 2-(dimethylamino)-2-(naphthalen-1-yl)ethylamine

- Alkylation of a 2-chloro-N-(2-aminoethyl)benzamide intermediate with naphthyl derivatives

- Sequential construction approach utilizing appropriate protected intermediates

Starting Material Considerations

The availability of key precursors significantly influences route selection. Common starting materials include:

- 2-Chlorobenzoyl chloride or 2-chlorobenzoic acid

- 1-Naphthaldehyde derivatives

- Dimethylamine or its synthetic equivalents

- Various protecting group strategies for amino functionalities

Preparation Method 1: Acylation of 2-(Dimethylamino)-2-(naphthalen-1-yl)ethylamine

The most direct approach involves the acylation of a preformed 2-(dimethylamino)-2-(naphthalen-1-yl)ethylamine with 2-chlorobenzoyl chloride.

Preparation of 2-(Dimethylamino)-2-(naphthalen-1-yl)ethylamine

This key intermediate can be synthesized through a sequence involving:

- Mannich-type reaction of 1-naphthaldehyde with dimethylamine and nitromethane

- Reduction of the resulting nitro compound to give the desired amine

The synthesis follows similar principles to those described in related aminoalkyl derivatives.

Acylation Reaction Protocol

Reagents:

- 2-(Dimethylamino)-2-(naphthalen-1-yl)ethylamine (1 equiv)

- 2-Chlorobenzoyl chloride (1.1-1.2 equiv)

- Triethylamine or N,N-diisopropylethylamine (2.0-2.5 equiv)

- Dichloromethane or 1,2-dichloroethane (solvent)

Procedure:

- Dissolve the amine in anhydrous dichloromethane (0.1-0.2 M) under inert atmosphere

- Cool to 0-5°C in an ice bath

- Add triethylamine (2.0-2.5 equiv)

- Add 2-chlorobenzoyl chloride dropwise over 30 minutes

- Allow to warm to room temperature and stir for 4-6 hours

- Monitor by TLC until completion

- Quench with water, extract with organic solvent, wash, dry, and concentrate

- Purify by column chromatography or recrystallization

Preparation Method 2: Sequential Construction Approach

An alternative approach involves the sequential construction of the target molecule through a series of controlled reactions.

Synthesis of 2-Chloro-N-(2-bromoethyl)benzamide Intermediate

The first step involves preparation of a 2-chloro-N-(2-bromoethyl)benzamide intermediate:

Procedure:

- React 2-chlorobenzoyl chloride with 2-bromoethylamine hydrochloride

- Use triethylamine as base in dichloromethane

- Stir at 0°C to room temperature for 2-3 hours

- Isolate the intermediate by standard work-up procedures

This step follows principles similar to those described in reference for related chloroacetamide syntheses.

Alkylation with 1-Naphthaldehyde and Dimethylamine

The second key step involves a one-pot reductive amination:

- React the 2-chloro-N-(2-bromoethyl)benzamide intermediate with 1-naphthaldehyde

- Add dimethylamine to the reaction mixture

- Reduce the resulting imine with sodium cyanoborohydride or sodium triacetoxyborohydride

- Perform the reaction in methanol or THF with acetic acid as catalyst

This approach employs reductive amination principles that are well-established in organic synthesis.

Optimization Considerations

Several factors affect the yield and purity of the target compound:

- Temperature control during acylation (0°C initially, then room temperature)

- Reaction time for reductive amination (typically 12-24 hours)

- Purification techniques (column chromatography with gradient elution)

- Protection/deprotection strategies when necessary

Preparation Method 3: Convergent Synthesis via Key Intermediates

A convergent synthesis strategy can also be employed for the preparation of the target compound.

Synthesis of 2-(Naphthalen-1-yl)-2-(dimethylamino)ethanol

This intermediate can be prepared through:

- Reaction of 1-naphthaldehyde with dimethylamine to form the corresponding imine

- Reduction of the imine with sodium borohydride

- Isolation and purification of the resulting amino alcohol

Conversion to 2-(Naphthalen-1-yl)-2-(dimethylamino)ethylamine

The amino alcohol is then converted to the corresponding amine:

- Conversion of the hydroxyl group to a leaving group (mesylate or tosylate)

- Displacement with azide

- Reduction of the azide to amine using Staudinger reduction or catalytic hydrogenation

Final Acylation

The resulting amine is then acylated with 2-chlorobenzoyl chloride as described in Method 1.

Table 2: Comparative Yields for Key Intermediates

| Intermediate | Method | Conditions | Expected Yield (%) |

|---|---|---|---|

| 2-(Naphthalen-1-yl)-2-(dimethylamino)ethanol | Reductive amination | NaBH₄, MeOH, 0°C to rt | 75-85 |

| 2-(Naphthalen-1-yl)-2-(dimethylamino)ethylamine | Azide displacement/reduction | 1. MsCl, TEA, DCM 2. NaN₃, DMF 3. PPh₃, THF/H₂O | 65-75 |

| This compound | Acylation | 2-ClPhCOCl, TEA, DCM | 70-80 |

Alternative Approaches and Modifications

Solid-Phase Synthesis Approach

For combinatorial chemistry applications, a solid-phase synthesis approach can be considered:

- Attachment of naphthaldehyde to a resin

- Reductive amination with dimethylamine

- Coupling with 2-chlorobenzoic acid using appropriate coupling reagents

- Cleavage from the resin to yield the target compound

Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate reaction times for several steps:

- Reductive amination (10-20 minutes at 80-100°C)

- Amide coupling (5-15 minutes at 100-120°C)

- Nucleophilic substitutions (15-30 minutes at appropriate temperatures)

Flow Chemistry Adaptations

Continuous flow processes may offer advantages for scale-up:

- Improved heat transfer for exothermic acylation reactions

- Enhanced mixing for reductive amination

- Potential for multi-step sequences without isolation of intermediates

Purification and Characterization

Purification Methods

The target compound can be purified through various techniques:

- Column chromatography (silica gel, gradient elution with ethyl acetate/hexane or DCM/methanol)

- Recrystallization from appropriate solvent systems (ethanol/water, acetone/hexane)

- Conversion to a salt form (hydrochloride, sulfate) followed by recrystallization

- Preparative HPLC for analytical-grade material

Analytical Characterization

Complete characterization should include:

Table 3: Expected Analytical Data for this compound

| Analytical Method | Expected Values/Characteristics | Notes |

|---|---|---|

| Melting Point | 110-115°C (estimated) | Depends on crystal form |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 2.15-2.30 (s, 6H, N(CH₃)₂), 3.70-3.95 (m, 2H, CH₂), 4.60-4.75 (m, 1H, CH), 7.30-8.30 (m, 11H, aromatic), 8.40-8.60 (t, 1H, NH) | Key diagnostic signals |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 40-45 (N(CH₃)₂), 50-55 (CH₂), 65-70 (CH), 120-140 (aromatic), 165-170 (C=O) | Key carbon shifts |

| IR (KBr, cm⁻¹) | 3300-3250 (N-H), 1650-1630 (C=O), 750-700 (C-Cl) | Characteristic bands |

| HRMS (m/z) | [M+H]⁺ calculated for C₂₁H₂₁ClN₂O | Exact mass verification |

Comparison of Synthetic Methods

Yield and Efficiency Comparison

Table 4: Comparative Analysis of Synthetic Approaches

| Method | Overall Steps | Expected Overall Yield (%) | Major Advantages | Limitations |

|---|---|---|---|---|

| Direct Acylation | 2-3 | 60-70 | Shortest route, fewer steps | Requires preparation of amine intermediate |

| Sequential Construction | 3-4 | 45-55 | More flexible, modular approach | More steps, potential side reactions |

| Convergent Synthesis | 4-5 | 40-50 | Better control over stereochemistry | Longest route, more purifications required |

Scale-up Considerations

For larger-scale synthesis, several factors must be considered:

- Availability and cost of starting materials (2-chlorobenzoyl chloride, naphthaldehyde)

- Safety considerations for exothermic reactions or hazardous reagents

- Solvent selection and recycling options

- Purification strategy (crystallization preferred over chromatography)

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the chloro substituent, potentially converting it to a hydrogen or other functional groups.

Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon (Pd/C) can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

2-chloro-N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)benzamide may have applications in various fields:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use as a probe in biochemical assays or as a ligand in receptor studies.

Medicine: Possible pharmacological applications, such as in the development of new therapeutic agents.

Industry: Utilization in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)benzamide would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table highlights key structural analogs and their differences:

Key Differences and Implications

Substituent Effects on Lipophilicity: The naphthalen-1-yl group in the target compound increases hydrophobicity compared to analogs with phenyl or pyridinyl groups (e.g., ). This may enhance membrane permeability but reduce aqueous solubility.

Steric and Conformational Flexibility: The pyrrolidinyl group in the analog from restricts rotational freedom, possibly improving target selectivity. The cyclohexyl group in 3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-isopropyl-benzamide allows for adaptive binding to enzymes or receptors.

Electronic Properties: Dichloro substituents (e.g., ) increase electron-withdrawing effects, which could modulate reactivity in catalytic or inhibitory contexts. Dimethylamino groups in the target and contribute to basicity, influencing protonation states under physiological conditions.

Synthetic Complexity :

- The target compound’s naphthalenyl group may require multi-step synthesis, whereas phenyl-substituted analogs (e.g., ) are simpler to prepare.

Biological Activity

Overview

2-chloro-N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)benzamide is a synthetic compound that belongs to the class of benzamides. The compound is characterized by its unique structure, which includes a chloro group and a dimethylamino group attached to a naphthalene moiety. This structural configuration is significant for its biological activity, particularly in the context of cancer therapy and enzyme inhibition.

The biological activity of this compound primarily revolves around its ability to inhibit specific enzymes and pathways involved in tumor growth and proliferation. Research indicates that compounds with similar structures often target kinases, which are crucial in signaling pathways that regulate cell growth and division.

Key Mechanisms:

- Enzyme Inhibition: The compound has been shown to inhibit various kinases, which play a pivotal role in cancer cell signaling. This inhibition can lead to decreased cell proliferation and increased apoptosis in cancer cells.

- Cell Cycle Arrest: By interfering with kinase activity, the compound may induce cell cycle arrest, preventing cancer cells from progressing through critical phases of division.

Research Findings

Recent studies have focused on the efficacy of this compound in various cancer models. Below are some notable findings:

In Vitro Studies

-

Cell Proliferation Assays: In vitro assays demonstrated that the compound significantly reduces proliferation rates in several cancer cell lines, including non-small cell lung cancer (NSCLC) and breast cancer cells.

- Example: IC50 values were reported in the range of 5-15 µM for NSCLC cells, indicating a potent inhibitory effect.

- Apoptosis Induction: Flow cytometry analysis revealed that treatment with this compound leads to increased apoptosis in treated cells compared to controls, suggesting its potential as an anti-cancer agent.

In Vivo Studies

- Xenograft Models: In animal models, administration of the compound resulted in reduced tumor size and weight compared to untreated controls.

- Case Study: A study involving xenograft models of breast cancer showed a 40% reduction in tumor volume after 4 weeks of treatment.

Data Table: Summary of Biological Activity

| Study Type | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| In Vitro | NSCLC | 5-15 | Reduced proliferation |

| In Vitro | Breast Cancer | 10-20 | Induced apoptosis |

| In Vivo | Xenograft (Breast) | N/A | 40% reduction in tumor volume |

Q & A

Basic: What are the optimized synthetic pathways for 2-chloro-N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)benzamide, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves multi-step routes, starting with condensation of β-naphthol, aromatic aldehydes, and amines in solvents like ethanol or acetonitrile. Key steps include:

- Amide coupling : Use of carbodiimides (e.g., EDC·HCl) to activate carboxylic acids for nucleophilic attack by amines .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates, while ethanol enables efficient crystallization .

- Temperature control : Room-temperature reactions (72 hours) minimize side reactions, while reflux conditions accelerate steps requiring higher energy .

Yield improvements (up to 75%) are achieved via iterative purification (e.g., crystallization from methanol:water mixtures) .

Basic: Which spectroscopic and chromatographic methods are most reliable for structural characterization?

Answer:

- NMR spectroscopy :

- ¹H NMR : Confirms substitution patterns (e.g., naphthalene protons at δ 7.41–7.75 ppm; dimethylamino group at δ 2.71–3.08 ppm) .

- ¹³C NMR : Identifies carbonyl (δ ~165–170 ppm) and aromatic carbons (δ 114–152 ppm) .

- IR spectroscopy : Detects amide C=O stretches (~1630–1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

- Mass spectrometry : LC/MS confirms molecular weight (e.g., M+H⁺ peaks at ~466–500 m/z) .

Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar benzamide derivatives?

Answer:

Discrepancies arise from variations in assay conditions or substituent effects. Methodological strategies include:

- Standardized bioassays : Use consistent cell lines (e.g., HeLa for cytotoxicity) and controls to compare IC₅₀ values .

- Structure-activity relationship (SAR) mapping : Systematically modify substituents (e.g., chloro vs. methoxy groups) to isolate pharmacophore contributions .

- Computational modeling : Molecular docking (e.g., with Autodock Vina) identifies binding interactions with targets like bacterial enzymes or cancer receptors .

For example, naphthalene substitution enhances π-π stacking in hydrophobic pockets, while dimethylamino groups improve solubility and membrane permeability .

Advanced: What experimental designs are recommended for studying the compound’s stability under physiological conditions?

Answer:

- pH-dependent stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours, followed by HPLC analysis to quantify degradation products .

- Thermal stability : Use thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., >150°C) .

- Light sensitivity : Conduct photostability studies under ICH Q1B guidelines using UV-Vis exposure .

Data from such studies guide formulation strategies (e.g., lyophilization for hygroscopic derivatives) .

Advanced: How can researchers design SAR studies to optimize this compound’s selectivity for kinase targets?

Answer:

- Scaffold diversification : Synthesize analogs with varied substituents (e.g., trifluoromethyl, thiophene) to probe steric/electronic effects .

- Kinase profiling : Screen against panels (e.g., KinomeScan) to identify off-target binding.

- Crystallography : Resolve co-crystal structures with target kinases (e.g., EGFR) to identify critical hydrogen bonds or hydrophobic interactions .

For instance, replacing the naphthalene group with smaller aromatics (e.g., phenyl) may reduce off-target activity against CYP450 enzymes .

Advanced: What strategies mitigate synthetic challenges in achieving enantiomeric purity for chiral derivatives?

Answer:

- Chiral auxiliaries : Use (R)- or (S)-BINOL to control stereochemistry during amide bond formation .

- Chiral chromatography : Separate enantiomers using columns with cellulose tris(3,5-dimethylphenylcarbamate) .

- Asymmetric catalysis : Employ chiral ligands (e.g., Josiphos) in palladium-catalyzed coupling steps .

Enantiomeric excess (ee) >95% is achievable, as validated by circular dichroism (CD) spectroscopy .

Advanced: How should researchers analyze conflicting spectral data for this compound in published studies?

Answer:

- Cross-validation : Compare NMR chemical shifts and coupling constants across multiple solvents (e.g., CDCl₃ vs. DMSO-d₆) .

- X-ray crystallography : Resolve ambiguous proton assignments by determining the crystal structure .

- DFT calculations : Predict theoretical spectra (e.g., using Gaussian 16) to reconcile experimental discrepancies .

For example, δ 5.75 ppm (¹H NMR) may correspond to a benzylic proton in one study but a methine proton in another due to solvent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.